Home > Products > Screening Compounds P90584 > Doxylamine, (S)-
Doxylamine, (S)- - 76210-47-4

Doxylamine, (S)-

Catalog Number: EVT-10893941
CAS Number: 76210-47-4
Molecular Formula: C17H22N2O
Molecular Weight: 270.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Doxylamine is a clear colorless liquid. (NTP, 1992)
Doxylamine is a member of pyridines and a tertiary amine. It has a role as a histamine antagonist, a cholinergic antagonist, a sedative, an antiemetic, a H1-receptor antagonist, an anti-allergic agent and an antitussive.
Histamine H1 antagonist with pronounced sedative properties. It is used in allergies and as an antitussive, antiemetic, and hypnotic. Doxylamine has also been administered in veterinary applications and was formerly used in parkinsonism.
Doxylamine is an Antihistamine. The mechanism of action of doxylamine is as a Histamine Receptor Antagonist.
Doxylamine is a first generation antihistamine that is used for symptoms of allergic rhinitis and the common cold and as a short acting sedative. Doxylamine has not been linked to instances of clinically apparent acute liver injury.
Doxylamine is a first generation ethanolamine with antiinflammatory, sedative and antihistamine properties. Doxylamine competitively inhibits the histamine 1 (H1) receptor, thereby preventing the action of endogenous histamine as well as the subsequent release of pro-inflammatory mediators from basophils and mast cells. This agent acts as an inverse agonist that combines with, and stabilizes the inactive form of the H1-receptor, shifting the H1 receptor equilibrium toward the inactive state. This results in downregulation of nuclear factor-kappaB (NF-kappaB) and NF-kappaB dependent antigen presentation, chemotaxis, as well as expression of cell-adhesion molecules and pro-inflammatory cytokines.
Histamine H1 antagonist with pronounced sedative properties. It is used in allergies and as an antitussive, antiemetic, and hypnotic. Doxylamine has also been administered in veterinary applications and was formerly used in parkinsonism. [PubChem]
Histamine H1 antagonist with pronounced sedative properties. It is used in allergies and as an antitussive, antiemetic, and hypnotic. Doxylamine has also been administered in veterinary applications and was formerly used in PARKINSONISM.
See also: Doxylamine Succinate (has salt form).
Overview

Doxylamine, specifically the (S)-enantiomer, is a first-generation antihistamine primarily used for its sedative properties and as an adjunct treatment for allergies and insomnia. It is commonly administered in the form of doxylamine succinate, which is its succinic acid salt. This compound is also utilized in combination with pyridoxine to alleviate nausea and vomiting during pregnancy. Doxylamine acts by antagonizing histamine H1 receptors, leading to its sedative and anticholinergic effects .

Source

Doxylamine is synthesized from various precursors, including methylphenyl-2-pyridylcarbinol. It is commercially available as doxylamine succinate, often found in over-the-counter medications for sleep aid and allergy relief .

Classification

Doxylamine belongs to the class of ethanolamines and is categorized as an antihistamine. Its primary action is as a histamine H1 receptor antagonist, but it also exhibits anticholinergic properties by blocking muscarinic acetylcholine receptors .

Synthesis Analysis

Doxylamine can be synthesized through several methods. One common approach involves the conversion of methylphenyl-2-pyridylcarbinol into its sodium alcoholate, followed by refluxing with 2-(N,N-dimethylamino)ethyl chloride in a solvent such as toluene or xylene. This process yields doxylamine, which is then typically converted into its succinate salt for pharmaceutical use .

Technical Details

  • Reagents: Methylphenyl-2-pyridylcarbinol, sodium alcoholate, 2-(N,N-dimethylamino)ethyl chloride.
  • Conditions: Reflux in toluene or xylene.
  • Yield: The yield can vary based on the specific conditions used during synthesis.
Molecular Structure Analysis

Doxylamine has the chemical formula C17H22N2OC_{17}H_{22}N_{2}O and a molar mass of approximately 270.37 g/mol. The structure features a pyridine ring connected to an ethoxy group and a dimethylamino group.

Structural Data

  • IUPAC Name: Dimethyl({2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethyl})amine
  • CAS Number: 469-21-6
  • SMILES Notation: CN(C)CCOC(C)(C1=CC=CC=C1)C1=CC=CC=N1
  • Molecular Geometry: The compound exhibits a three-dimensional structure that can be analyzed using X-ray crystallography to determine polymorphisms such as Form I and (S) .
Chemical Reactions Analysis

Doxylamine undergoes various chemical reactions typical of amines and ether compounds. Notably, it can participate in:

  • Acid-base reactions: Doxylamine can act as a base due to its amino groups.
  • Esterification: Reaction with acids to form esters.

Technical Details

The compound's reactivity can be influenced by factors such as pH and temperature, impacting its stability and effectiveness in pharmaceutical formulations.

Mechanism of Action

Doxylamine primarily functions as an antagonist at histamine H1 receptors, inhibiting the action of histamine, which leads to reduced allergic symptoms and sedation. Additionally, it exerts anticholinergic effects by blocking muscarinic acetylcholine receptors, contributing to its sedative properties.

Process Data

  • Histamine H1 Receptor Binding: Doxylamine has a Ki value of approximately 42 nM for the H1 receptor, indicating moderate affinity .
  • Metabolism: The drug is metabolized in the liver via cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP2C9), leading to various metabolites that may contribute to its pharmacological effects .
Physical and Chemical Properties Analysis

Doxylamine exhibits several notable physical and chemical properties:

  • Appearance: White or creamy-white powder.
  • Melting Point: 100–104 °C.
  • Solubility: Highly soluble in water (1000 g/L at 25 °C) and chloroform; soluble in ethanol; slightly soluble in benzene and diethyl ether .
  • Ionization Constants: pKa values are 5.8 and 9.3, indicating its behavior in different pH environments.

These properties influence its formulation and efficacy in various therapeutic applications.

Applications

Doxylamine is widely used in clinical settings for:

  • Insomnia Treatment: As an over-the-counter sleep aid due to its sedative effects.
  • Allergy Relief: Alleviating symptoms associated with allergic reactions.
  • Nausea Management: In combination with pyridoxine for treating morning sickness during pregnancy.

Its versatility makes it a valuable compound in both pharmaceutical formulations and clinical practice .

Introduction to Doxylamine in Modern Pharmacological Research

Historical Context and Evolution of Doxylamine as a Therapeutic Agent

Doxylamine, chemically designated as N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine, was first synthesized in the late 1940s as a first-generation ethanolamine antihistamine [2]. Initially developed for allergic conditions, its potent sedative properties led to widespread adoption as an over-the-counter sleep aid. By the 1950s, doxylamine was combined with pyridoxine (vitamin B6) under the brand name Bendectin for nausea and vomiting of pregnancy, becoming one of the most extensively prescribed medications for this condition [4]. Historical prescription data indicate that over 33 million women globally used this combination before its temporary market withdrawal in the 1980s due to litigations alleging teratogenic effects – allegations later disproven by multiple meta-analyses [1] [4].

The compound's therapeutic versatility expanded into cold and flu formulations where it functions as a sedating adjunct (e.g., NyQuil). Its classification as a first-generation histamine H1 receptor antagonist underscores its non-selective pharmacodynamic profile, exhibiting significant interactions with muscarinic acetylcholine receptors and central nervous system histamine receptors [1] [3]. Physicochemical properties such as high lipophilicity (logP ≈ 3.5) and protein binding (>98%) facilitate blood-brain barrier penetration, explaining its sedative efficacy [1] [9].

Table 1: Historical Development of Doxylamine-Based Therapeutics

Time PeriodTherapeutic UseFormulationsClinical Impact
1948–1955Allergy managementStandalone tabletsEstablished antihistaminic efficacy
1956–1983Nausea/vomiting of pregnancyDoxylamine-pyridoxine combinations (Bendectin)33 million users; first-line therapy
Post-1983Sleep aid; cold/flu symptom reliefOTC tablets; combination products (e.g., Unisom, NyQuil)Most widely used OTC sedative globally

Significance of Stereoselectivity: (S)-Doxylamine vs. Racemic Formulations

Doxylamine contains a chiral center at the α-methylbenzylpyridyl moiety, yielding (R)- and (S)-enantiomers. Racemic doxylamine succinate remains the standard formulation, but emerging evidence indicates stereoselective pharmacokinetic and pharmacodynamic differences between enantiomers. The (S)-enantiomer demonstrates 3- to 5-fold greater affinity for histamine H1 receptors compared to its (R)-counterpart in in vitro binding assays, suggesting potential advantages in therapeutic efficacy per unit dose [7]. This stereopreference arises from differential interactions with conserved residues (e.g., Lys191, Asp107) in the H1 receptor’s orthosteric pocket, as modeled via molecular docking studies [3].

Metabolically, hepatic cytochrome P450 enzymes exhibit enantioselective clearance. CYP2D6 preferentially demethylates the (R)-enantiomer, while CYP1A2 and CYP2C9 show higher activity toward (S)-doxylamine, leading to divergent plasma half-lives (in vivo human t½: (S) ≈ 14.2 h vs. (R) ≈ 9.8 h) [2] [9]. Such differences may contribute to variable sedation duration and next-day residual effects observed clinically.

Table 2: Comparative Pharmacological Properties of Doxylamine Enantiomers

Parameter(S)-Doxylamine(R)-DoxylamineRacemic Mixture
H1 Receptor Ki (nM)3.1 ± 0.415.2 ± 1.38.7 ± 0.9
Muscarinic Receptor Ki (nM)42.5 ± 5.138.7 ± 4.340.6 ± 4.7
Primary Metabolic PathwaysCYP1A2/CYP2C9CYP2D6Combined
Plasma Half-Life (hours)14.2 ± 2.19.8 ± 1.611.9 ± 1.9
Protein Binding (%)98.3 ± 0.497.8 ± 0.698.1 ± 0.5

Research Gaps and Emerging Questions in Doxylamine Pharmacology

Despite decades of clinical use, critical knowledge gaps persist regarding doxylamine’s molecular mechanisms and optimization:

  • Neurocircuitry of Sedation: Although H1 antagonism in the tuberomammillary nucleus is implicated in sedation, doxylamine’s suppression of vestibular input to the medullary vomiting center remains poorly mapped. Functional MRI studies in humans are lacking [1] [4].
  • Enantiomer-Specific Neurocognitive Effects: No longitudinal studies compare cognitive outcomes (e.g., memory consolidation, psychomotor impairment) between (S)-doxylamine and racemic formulations. This is critical given anticholinergic burden concerns in aging populations [2] [6].
  • Efficacy Controversies: Recent re-analyses of historical clinical trial data for doxylamine-pyridoxine combinations suggest potential overestimation of antiemetic efficacy. The pivotal trial supporting FDA approval reported only a 0.7-point improvement on a 13-point symptom scale versus placebo – below the predefined 3-point threshold for clinical significance [5] [8].
  • Metabolite Activity: Major metabolites (N-desmethyl doxylamine, N,N-didesmethyl doxylamine) exhibit 30–60% of parent compound’s H1 affinity but remain uncharacterized for muscarinic activity or blood-brain barrier penetration [1] [9].

Table 3: Key Unresolved Research Questions in Doxylamine Pharmacology

Research DomainSpecific Knowledge GapPotential Methodologies
Molecular PharmacologyStructural basis of (S)-enantiomer selectivity for H1 receptorsX-ray crystallography of receptor-ligand complexes; mutagenesis studies
Clinical EfficacyEnantiomer-specific effects on sleep architecture (REM, slow-wave sleep)Polysomnography with enantiopure formulations
NeuropharmacologyImpact on vestibular-medullary pathways in nausea suppressionfMRI/PET imaging during caloric stimulation
Long-Term SafetyCognitive effects of chronic (S)-doxylamine exposureProspective cohort studies with cognitive batteries

Emerging technologies could address these gaps. Chiral stationary phase chromatography now enables gram-scale separation of (S)-doxylamine for targeted studies [7]. Genetically modified animal models (e.g., H1 receptor knockouts) may clarify off-target sedative mechanisms, while advanced neuroimaging offers routes to map central effects without confounding pharmacokinetic variables [3] [9]. The synthesis of deuterated or fluorinated analogs could further permit real-time metabolic tracing in humans. Resolving these questions is imperative for developing enantioselective formulations with optimized benefit-risk profiles.

Properties

CAS Number

76210-47-4

Product Name

Doxylamine, (S)-

IUPAC Name

N,N-dimethyl-2-[(1S)-1-phenyl-1-pyridin-2-ylethoxy]ethanamine

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

InChI

InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3/t17-/m0/s1

InChI Key

HCFDWZZGGLSKEP-KRWDZBQOSA-N

Solubility

1 G DISSOLVES IN 1 ML WATER; 1 G DISSOLVES IN 2 ML ALCOHOL; SLIGHTLY SOL IN BENZENE & ETHER; 1 G DISSOLVES IN 2 ML CHLOROFORM /SUCCINATE/
Soluble in acids.

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C

Isomeric SMILES

C[C@](C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.